molecular formula C12H10FNO B13924953 (6-(4-Fluorophenyl)pyridin-2-yl)methanol

(6-(4-Fluorophenyl)pyridin-2-yl)methanol

Cat. No.: B13924953
M. Wt: 203.21 g/mol
InChI Key: JIYGTBSPHRVSTG-UHFFFAOYSA-N
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Description

(6-(4-Fluorophenyl)pyridin-2-yl)methanol: is a chemical compound with the molecular formula C12H10FNO It consists of a pyridine ring substituted with a fluorophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Fluorophenyl)pyridin-2-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with 2-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (6-(4-Fluorophenyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of (6-(4-Fluorophenyl)pyridin-2-yl)ketone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: (6-(4-Fluorophenyl)pyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.

Medicine: Its structural features make it a candidate for drug design and discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (6-(4-Fluorophenyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the pyridine ring provides specificity for certain biological targets .

Comparison with Similar Compounds

Uniqueness: (6-(4-Fluorophenyl)pyridin-2-yl)methanol is unique due to the presence of both the fluorophenyl and methanol groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

[6-(4-fluorophenyl)pyridin-2-yl]methanol

InChI

InChI=1S/C12H10FNO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-7,15H,8H2

InChI Key

JIYGTBSPHRVSTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)F)CO

Origin of Product

United States

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